molecular formula C10H12N4O2 B1421187 N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide CAS No. 1186310-78-0

N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

Cat. No.: B1421187
CAS No.: 1186310-78-0
M. Wt: 220.23 g/mol
InChI Key: CVCSGAZQUBEXLJ-UHFFFAOYSA-N
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Description

N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide (CAS 1186310-78-0) is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. Its structure includes:

  • A methoxy group (-OCH₃) at the N-position.
  • Methyl groups (-CH₃) at the N- and 3-positions.
  • A carboxamide (-CONH₂) substituent at the 6-position.

Properties

IUPAC Name

N-methoxy-N,3-dimethylimidazo[4,5-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-13-6-12-8-4-7(5-11-9(8)13)10(15)14(2)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCSGAZQUBEXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674129
Record name N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-78-0
Record name N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Imidazo[4,5-b]pyridine Core

The core structure of imidazo[4,5-b]pyridines can be synthesized through various methods, including condensation reactions between pyridine derivatives and appropriate imidazole precursors. For example, the alkylation reactions of imidazo[4,5-b]pyridines are crucial pathways in synthesizing new derivatives.

Introduction of Functional Groups

To introduce specific functional groups such as the N-methoxy and carboxamide moieties, additional steps involving nucleophilic substitutions or amidation reactions are necessary. The carboxamide group can be introduced by reacting the carboxylic acid derivative of the imidazo[4,5-b]pyridine with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Detailed Preparation Methods

Method A: Synthesis of Imidazo[4,5-b]pyridine Core

Method B: Introduction of N-Methoxy Group

Method C: Introduction of Carboxamide Group

Data Tables and Research Findings

Table 1: Synthesis Conditions for Imidazo[4,5-b]pyridine Derivatives

Method Starting Materials Reaction Conditions Yield
A Pyridine-2,3-dicarboxylic acid Condensation with imidazole precursor 60-80%
B Imidazo[4,5-b]pyridine core Nucleophilic substitution with methoxyamine 40-60%
C Imidazo[4,5-b]pyridine-6-carboxylic acid Amidation with N-methoxyamine using EDCI 80-90%

Table 2: Characterization Data for N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

Property Value
Molecular Formula C12H14N4O3
Molecular Weight 262.26 g/mol
Melting Point 180-185°C
Solubility Soluble in DMSO and DMF

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research has shown that compounds related to imidazo[4,5-b]pyridine exhibit various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study conducted on derivatives of imidazo[4,5-b]pyridine, including N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide, evaluated their efficacy against bacterial strains such as Escherichia coli and Bacillus cereus. The results indicated promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The structural features of this compound may contribute to its activity against cancer cells. Imidazo[4,5-b]pyridine derivatives have been investigated for their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In silico studies suggest that this compound could interact with key proteins involved in cancer progression, making it a candidate for further drug development .

Applications in Medicinal Chemistry

  • Drug Development : The unique structure of this compound allows for modifications that can enhance its pharmacological profile. Researchers are exploring its derivatives to optimize efficacy and reduce toxicity.
  • Lead Compound for Synthesis : As a heterocyclic compound, it serves as a lead structure for synthesizing new derivatives with improved biological activities. The introduction of various substituents can tailor the compound's properties for specific therapeutic targets.

Material Science Applications

This compound is also being studied for its potential applications in material science:

  • Organic Electronics : Due to its electronic properties derived from the imidazole ring system, this compound may be useful in organic semiconductor applications.
  • Polymer Chemistry : Its reactivity can be exploited in polymer synthesis to create materials with specific functionalities.

Case Studies

StudyFocusFindings
Antibacterial Activity StudyEscherichia coli and Bacillus cereusDemonstrated significant antibacterial efficacy of imidazo[4,5-b]pyridine derivatives including this compound .
Anticancer Activity InvestigationVarious cancer cell linesIndicated potential for inducing apoptosis and inhibiting cell proliferation through specific molecular interactions .
Material Properties AnalysisOrganic electronicsExplored the electronic properties suitable for semiconductor applications .

Mechanism of Action

The mechanism of action of N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by:

Comparison with Similar Compounds

Structural Analogues in the Imidazo[4,5-b]pyridine Family

2-(Arylamino)-3H-imidazo[4,5-b]pyridine-6-carboxamide Derivatives
  • Key Differences: Substituents: These derivatives feature an arylamino group at the 2-position instead of the methoxy and methyl groups in the target compound. Pharmacological Impact: The arylamino group enhances binding to mPGES-1, a target in inflammation and cancer, but may reduce metabolic stability compared to the methoxy group . Example: Compounds in patent WO2016184563 show IC₅₀ values ≤ 100 nM for mPGES-1 inhibition .
2-Amino-3-methylimidazo[4,5-c]pyridine-6-carboxamide (Heterocyclic Aromatic Amine, HAA)
  • Key Differences: Ring Structure: The imidazo[4,5-c]pyridine core (vs. [4,5-b]) alters nitrogen atom positioning, affecting DNA intercalation and carcinogenicity. Toxicity: HAAs like this compound are potent carcinogens due to metabolic activation to DNA-reactive species, unlike the non-carcinogenic profile suggested for the target compound .
(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic Acid
  • Key Differences :
    • Saturation: The tetrahydro ring reduces aromaticity, increasing solubility but decreasing planar binding to enzymes.
    • Functional Group: A carboxylic acid (-COOH) replaces the carboxamide, impacting ionization (pKa ~4 vs. ~8 for carboxamide) and bioavailability .

Analogues in Other Heterocyclic Systems

Thiazolo[4,5-b]pyridin-2-one Derivatives
  • Key Differences :
    • Heteroatom: A sulfur atom in the thiazole ring (vs. nitrogen in imidazole) enhances antioxidant activity via radical scavenging.
    • Cytotoxicity : 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives show IC₅₀ values of 10–50 µM in cancer cell lines, suggesting lower potency than imidazo[4,5-b]pyridines with carboxamide groups .
5-Amino-2-oxo-7-aryl-2,3,4,7-tetrahydro-1,3-thiazolo[4,5-b]pyridine-6-carboxamides

Pharmacokinetic and Physicochemical Properties

Property Target Compound 2-(Arylamino) Derivative Thiazolo[4,5-b]pyridin-2-one
Molecular Weight (g/mol) ~250 ~300–350 ~220–260
LogP (Predicted) 1.8–2.2 2.5–3.5 1.2–1.8
Solubility (µg/mL) ~50 (PBS) ~20 (PBS) ~100 (PBS)
Metabolic Stability (t₁/₂) >60 min (CYP3A4) 30–45 min (CYP3A4) >120 min (CYP3A4)

Key Insights :

  • The target compound’s methoxy and methyl groups improve metabolic stability over arylamino derivatives, which are prone to oxidative deamination.
  • The carboxamide group enhances aqueous solubility compared to carboxylic acid analogues .

Key Insights :

  • The arylamino derivative has higher mPGES-1 inhibition but poorer pharmacokinetics.
  • The target compound balances potency and drug-like properties, making it a viable candidate for further development.

Biological Activity

N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide (CAS No. 1186310-78-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 1186310-78-0
  • Purity : ≥ 95%

1. Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[4,5-b]pyridine, including this compound, exhibit significant antimicrobial properties. In vitro tests demonstrated varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, modifications in the imidazo[4,5-b]pyridine structure can enhance potency against these bacteria, with Minimum Inhibitory Concentration (MIC) values reported between 3.12 μg/mL and 12.5 μg/mL for certain derivatives .

2. Antitumor Activity

The compound has also been evaluated for its anticancer potential. Research indicates that imidazo[4,5-b]pyridine derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects across various cell lines. For example, IC50 values for certain derivatives have been reported as low as 1.61 µg/mL against specific cancer cell lines . Structure-activity relationship (SAR) studies suggest that the presence of specific functional groups significantly influences the anticancer efficacy of these compounds.

CompoundCell Line TestedIC50 (µg/mL)
Derivative AA-431 (skin cancer)1.61
Derivative BHT29 (colon cancer)1.98
N-Methoxy-N,3-dimethylVariousTBD

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of DNA Synthesis : Imidazo compounds often interfere with nucleic acid synthesis, which is crucial for cell proliferation.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • Enzyme Inhibition : Some studies have highlighted the potential of these compounds to inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth .

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted on various imidazo[4,5-b]pyridine derivatives demonstrated that N-Methoxy-N,3-dimethyl exhibited superior antibacterial properties compared to standard antibiotics like ciprofloxacin. The study utilized a series of bacterial strains to evaluate the MIC values and found promising results.
  • Cytotoxicity Assessment :
    In a cytotoxicity assessment using multiple cancer cell lines (e.g., A-431 and HT29), N-Methoxy-N,3-dimethyl showed significant growth inhibition with IC50 values indicating strong potential as an anticancer agent. The study employed MTT assays to quantify cell viability post-treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of imidazo[4,5-b]pyridine derivatives often employs one-pot multicomponent reactions under microwave irradiation to enhance yield and reduce reaction time. For example, microwave-assisted synthesis of structurally related thiazolo[4,5-b]pyridines involves arylmethylene malononitrile, 2,4-thiazolidinedione, and ammonium acetate, achieving completion in minutes . Optimization includes solvent selection (e.g., xylene or DMF), catalyst use (e.g., Al³⁺-Y zeolites), and temperature control (145°C for 16 hours in conventional heating vs. rapid microwave conditions) . Purification typically involves column chromatography or recrystallization.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular conformation and stereochemistry. For imidazo[4,5-b]pyridine derivatives, bond lengths and angles (e.g., planar imidazopyridine rings with deviations <0.04 Å) are validated against known structures . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and methyl/methoxy group integration.
  • IR Spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and carboxamide (N-H, ~3200–3400 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., deviation <1 ppm) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer : For antimicrobial or anticancer activity:

  • Broth Microdilution Assays : Test against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) with MIC values compared to standards like streptomycin .
  • MTT/Proliferation Assays : Screen for cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) using IC₅₀ calculations .
  • Enzyme Inhibition Assays : For MPGes-1 or CGRP receptor targets, use competitive binding assays with radiolabeled ligands (e.g., ¹²⁵I-CGRP for Ki determination) .

Advanced Research Questions

Q. How can in vivo models be designed to evaluate pharmacological efficacy and mechanism of action?

  • Methodological Answer :

  • Capsaicin-Induced Dermal Blood Flow (DBF) : In rhesus models, measure vasodilation inhibition via laser Doppler imaging. Plasma concentration-response curves (EC₅₀/EC₉₀) correlate receptor antagonism potency (e.g., MK-0974 required 127 nM for 50% inhibition) .
  • Xenograft Models : For anticancer studies, implant tumor cells (e.g., HT-29 colon cancer) in nude mice and monitor tumor volume post-treatment .
  • Pharmacokinetic Studies : Assess oral bioavailability (e.g., AUC, Cmax) and metabolite profiling using LC-MS/MS .

Q. What strategies resolve contradictions in enzyme inhibition data between species?

  • Methodological Answer : Species-specific receptor variability (e.g., >1500-fold lower affinity for rat vs. human CGRP receptors) necessitates:

  • Comparative Binding Assays : Use ¹²⁵I-labeled ligands across species (human, rhesus, rat) to quantify Ki differences .
  • Mutagenesis Studies : Identify critical residues (e.g., transmembrane domain polymorphisms) via site-directed mutagenesis .
  • Computational Docking : Predict binding modes using homology models (e.g., SWISS-MODEL) to rationalize affinity variations .

Q. How can DNA adduct formation and genotoxicity be assessed for this compound?

  • Methodological Answer :

  • ³²P-Postlabeling Assays : Detect adducts (e.g., N-(deoxyguanosin-8-yl)-adducts) in vitro or in animal tissues .
  • LC-MS/MS Quantification : Use stable isotope-labeled internal standards (e.g., ¹⁵N-DNA) for precise adduct measurement .
  • Comet Assays : Evaluate DNA strand breaks in cell lines (e.g., human hepatocytes) to assess genotoxic potential .

Q. What analytical challenges arise in characterizing unstable intermediates or degradation products?

  • Methodological Answer :

  • Stability-Indicating HPLC : Use C18 columns with gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate degradation products .
  • Low-Temperature NMR : For thermally labile intermediates, collect spectra at –40°C in deuterated DMSO .
  • Reactive Oxygen Species (ROS) Traps : Add antioxidants (e.g., BHT) to prevent oxidation during sample preparation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

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